Pomalidomide-6-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

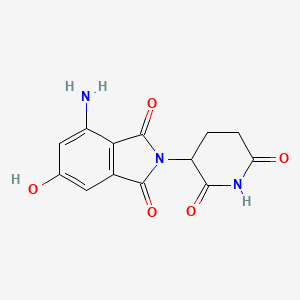

Pomalidomide-6-OH is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound retains the core structure of pomalidomide but includes a hydroxyl group at the sixth position, which may alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-6-OH typically involves the following steps:

Starting Materials: The synthesis begins with 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.

Reaction Steps: The reaction proceeds through a three-step process:

Reaction Conditions: The reactions are typically carried out in the presence of suitable solvents and catalysts, with careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-6-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

Pomalidomide-6-OH has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases.

Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

Pomalidomide-6-OH exerts its effects through several mechanisms:

Immunomodulation: Enhances the activity of T cells and natural killer cells, boosting the immune response.

Anti-proliferative: Inhibits the proliferation of cancer cells by inducing apoptosis.

Molecular Targets: Binds to cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins .

Comparison with Similar Compounds

Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A more potent derivative with enhanced immunomodulatory and anti-cancer activities.

Other Derivatives: Various pomalidomide derivatives containing different functional groups, such as urea moieties, have been synthesized and studied for their anti-tumor effects .

Uniqueness: Pomalidomide-6-OH is unique due to the presence of the hydroxyl group at the sixth position, which may confer distinct chemical and biological properties compared to other derivatives. This modification can potentially enhance its efficacy and reduce toxicity, making it a promising candidate for further research and development.

Biological Activity

Pomalidomide-6-OH, a derivative of the immunomodulatory drug pomalidomide, has emerged as a significant compound in the treatment of relapsed and refractory multiple myeloma (RRMM). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1547162-44-6 |

| Molecular Formula | C₁₃H₁₁N₃O₅ |

| Molecular Weight | 289.24 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 674.7 ± 55.0 °C |

| Flash Point | 361.8 ± 31.5 °C |

This compound functions primarily as a cereblon (CRBN) ligand, facilitating the recruitment of CRBN protein, which is pivotal in the ubiquitin-proteasome system for targeted protein degradation .

The biological activity of this compound is largely mediated through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction promotes the degradation of specific target proteins involved in myeloma cell survival and proliferation. This compound enhances immune responses by stimulating natural killer (NK) cells and inhibiting regulatory T cells, thereby contributing to its anti-myeloma effects .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in combination with dexamethasone for patients with RRMM. Key findings include:

- Overall Response Rates (ORR) : In a phase 2 trial, the ORR was reported at approximately 32% among patients who had previously failed lenalidomide therapy .

- Progression-Free Survival (PFS) : Median PFS was noted at 12.2 months for patients receiving pomalidomide plus low-dose dexamethasone immediately after lenalidomide failure .

- Overall Survival (OS) : Median OS reached up to 41.7 months in certain cohorts, indicating improved long-term outcomes with pomalidomide-based regimens .

Safety Profile

The safety profile of this compound has been extensively documented. Common adverse events include:

- Neutropenia : Reported in up to 48% of patients in some studies.

- Fatigue and Anemia : Frequently observed but generally manageable.

- Thrombocytopenia : Occurred in a significant proportion of patients, necessitating regular monitoring .

Case Studies

Several case studies illustrate the practical implications of using this compound in clinical settings:

- Case Study A : A patient with aggressive RRMM achieved a very good partial response after initiating treatment with this compound at a dose of 4 mg/day, despite previous treatments including lenalidomide and bortezomib.

- Case Study B : Another patient exhibited severe neutropenia but was managed effectively with dose adjustments and supportive care, ultimately achieving stable disease after several cycles of treatment.

- Case Study C : A cohort study involving elderly patients demonstrated that this compound maintained efficacy while presenting a tolerable safety profile, suggesting its suitability for older populations .

Properties

Molecular Formula |

C13H11N3O5 |

|---|---|

Molecular Weight |

289.24 g/mol |

IUPAC Name |

4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione |

InChI |

InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19) |

InChI Key |

HBPNHPWPUQVWIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.